Enhanced Aqueous Solubility vs. Free Base
As a hydrochloride salt, 4-Chloro-2,3-dihydro-1H-indole hydrochloride exhibits significantly higher aqueous solubility compared to its neutral free base, 4-chloroindoline (CAS 41910-64-9). This is a class-wide characteristic of indoline hydrochlorides, which are engineered to improve solubility and stability, thereby enhancing utility in aqueous-based applications . While precise mg/mL values are not reported for this specific compound, analogous indoline hydrochlorides demonstrate high water solubility, often exceeding 100 mg/mL , whereas the free base is soluble in organic solvents like DMSO, methanol, and chloroform, with limited water solubility .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form (water-soluble) |
| Comparator Or Baseline | 4-Chloroindoline free base (soluble in DMSO, methanol, chloroform) |
| Quantified Difference | Qualitative difference: salt form is water-soluble; free base is not (reference class data: analogous salts >100 mg/mL) |
| Conditions | Solubility profile inferred from chemical class properties |
Why This Matters
For procurement decisions, the hydrochloride salt's water solubility is a critical factor for workflows involving aqueous buffers, cell-based assays, or biological testing, eliminating the need for DMSO co-solvents that can introduce confounding effects in biological systems.
